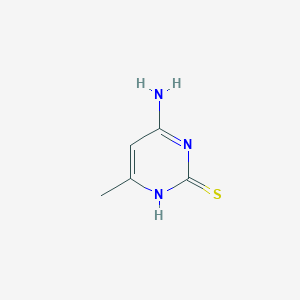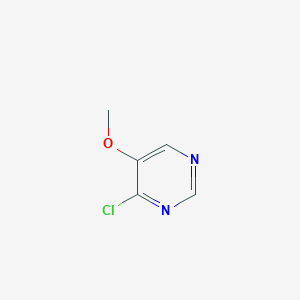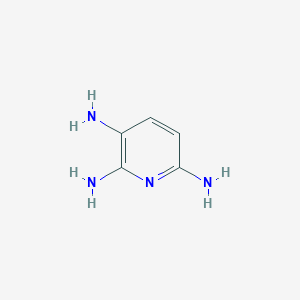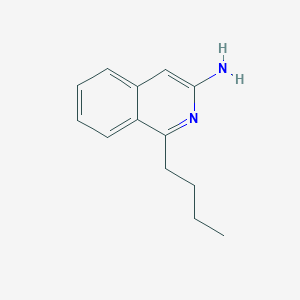
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole, commonly known as AdMT, is a sulfur-containing heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. AdMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用机制
The mechanism of action of AdMT is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of oxidative stress in target cells. AdMT has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. In addition, AdMT has been found to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
AdMT has been found to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, AdMT has been found to exhibit antioxidant activity and to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. AdMT has also been found to exhibit anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of using AdMT in laboratory experiments is its high potency and selectivity. AdMT has been found to exhibit cytotoxic effects against cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. In addition, AdMT has been found to exhibit good stability and solubility in a range of solvents, making it easy to work with in the laboratory. However, one of the limitations of using AdMT in laboratory experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity.
未来方向
There are several potential future directions for research involving AdMT. One area of interest is the development of new cancer therapies based on AdMT. Further studies are needed to determine the optimal dose, duration, and mode of administration for AdMT in cancer treatment. In addition, there is potential for the development of new neuroprotective agents based on AdMT. Further studies are needed to determine the mechanisms of action of AdMT in neuroprotection and to optimize its pharmacokinetic properties. Finally, there is potential for the development of new anti-inflammatory agents based on AdMT. Further studies are needed to determine the optimal dose and duration of treatment for AdMT in inflammatory conditions.
合成方法
AdMT can be synthesized through a multi-step process involving the reaction of adamantane with thiosemicarbazide, followed by cyclization with hydrazine hydrate and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce high yields of AdMT with good purity.
科学研究应用
AdMT has been studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. AdMT has been found to exhibit cytotoxic effects against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. In addition, AdMT has also been studied for its potential use as an antioxidant and as an inhibitor of certain enzymes involved in the progression of neurodegenerative diseases.
属性
CAS 编号 |
139158-24-0 |
|---|---|
产品名称 |
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole |
分子式 |
C13H19N3S |
分子量 |
249.38 g/mol |
IUPAC 名称 |
3-(1-adamantyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H19N3S/c1-16-11(14-15-12(16)17)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,15,17) |
InChI 键 |
ANNIHKXRSJJMHU-UHFFFAOYSA-N |
手性 SMILES |
CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 |
SMILES |
CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
其他 CAS 编号 |
139158-24-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



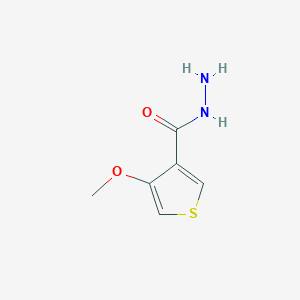
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
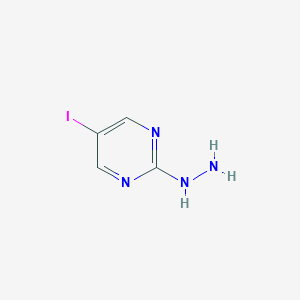
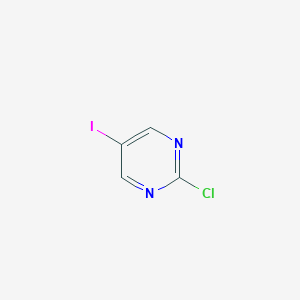
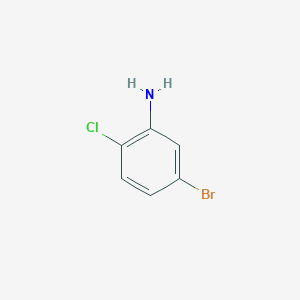
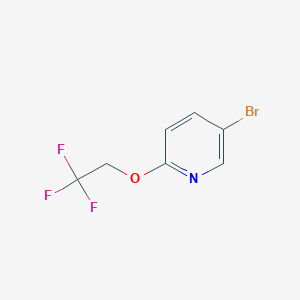
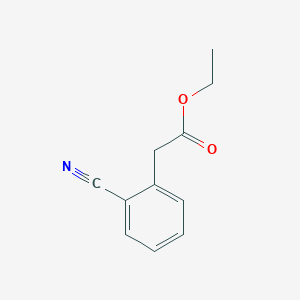


![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
